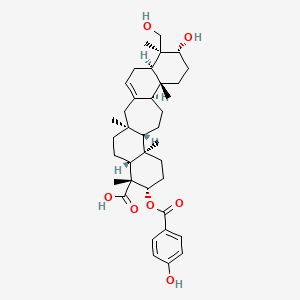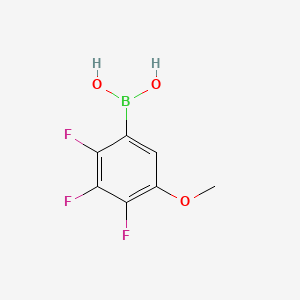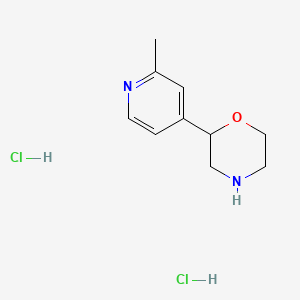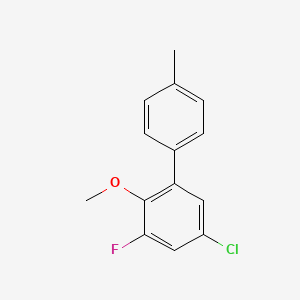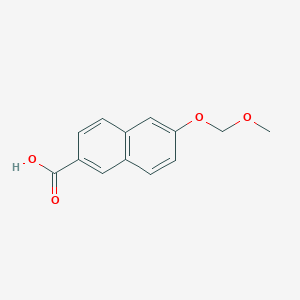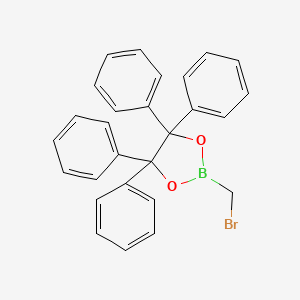
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane: is an organoboron compound characterized by its unique structure, which includes a bromomethyl group attached to a dioxaborolane ring with four phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane typically involves the bromination of a precursor compound. One common method is the reaction of tetraphenyl-1,3,2-dioxaborolane with bromomethyl reagents under controlled conditions. For instance, using N-bromosuccinimide as a brominating agent in the presence of a solvent like dichloromethane or acetone can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent quality and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Solvents: Dichloromethane, acetone, and acetonitrile are commonly used
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupled Products: Aryl or vinyl compounds resulting from Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activity and therapeutic uses.
Industry: In the industrial sector, this compound is valuable for the synthesis of advanced materials, including polymers and electronic materials, due to its ability to form stable carbon-boron bonds .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane primarily involves its reactivity as a boron-containing compound. The bromomethyl group can undergo nucleophilic substitution, while the boron atom can participate in coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the phenyl groups, which stabilize the intermediate species formed during the reactions .
Comparison with Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: Another bromomethyl compound with a dioxolane ring.
Ethyl 2-(bromomethyl)acrylate: A bromomethyl compound with an acrylate group.
Uniqueness: 2-(Bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane is unique due to its tetraphenyl-substituted dioxaborolane ring, which imparts distinct reactivity and stability compared to other bromomethyl compounds. This makes it particularly useful in specific synthetic applications and materials science .
Properties
Molecular Formula |
C27H22BBrO2 |
|---|---|
Molecular Weight |
469.2 g/mol |
IUPAC Name |
2-(bromomethyl)-4,4,5,5-tetraphenyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C27H22BBrO2/c29-21-28-30-26(22-13-5-1-6-14-22,23-15-7-2-8-16-23)27(31-28,24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20H,21H2 |
InChI Key |
KQRFVWJLVWIAQN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


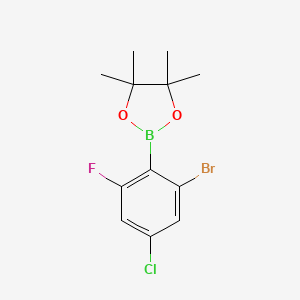


![(1S)-2'-(1-Piperidinylcarbonyl)[1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14025055.png)
![di(methyl-d3)-[2-(methylamino)ethyl]amine HCl](/img/structure/B14025056.png)
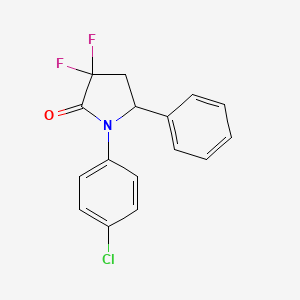
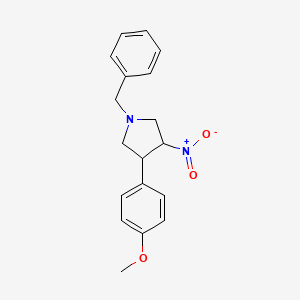
![(1R,5R)-1-benzyl 3-tert-butyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14025072.png)
